Product packaging for JDTic dihydrochloride(Cat. No.:CAS No. 785835-79-2)

JDTic dihydrochloride

Cat. No.: B608180
CAS No.: 785835-79-2
M. Wt: 538.5 g/mol
InChI Key: QJNHURYCTCUGHH-AVWZHOAASA-N
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Description

Overview of Kappa Opioid Receptor (KOR) Antagonism and its Therapeutic Potential

The kappa opioid receptor system, along with its endogenous ligand dynorphin (B1627789), plays a crucial role in modulating mood, stress responses, and reward pathways. nih.govfrontiersin.org Activation of the KOR is often associated with negative affective states, such as dysphoria and aversion, and has been implicated in the pathophysiology of depression, anxiety, and substance use disorders. nih.govfrontiersin.org Consequently, antagonism of the KOR has been identified as a promising therapeutic strategy for these conditions. nih.govscispace.comtandfonline.com

Preclinical studies have demonstrated that KOR antagonists can produce antidepressant- and anxiolytic-like effects in animal models. nih.govnih.gov They have also been shown to mitigate the effects of stress, which is a known trigger or exacerbating factor for a variety of neuropsychiatric disorders. nih.govfrontiersin.org The therapeutic potential of KOR antagonists extends to addiction, where they have been found to reduce drug-seeking behaviors and prevent relapse in animal models of cocaine and alcohol dependence. frontiersin.orgnih.gov This broad range of potential applications has fueled significant interest in the development and characterization of selective KOR antagonists. nih.govmdpi.com

Historical Context of JDTic Dihydrochloride (B599025) Development as a Research Tool

JDTic, a 4-phenylpiperidine (B165713) derivative, was developed as a selective and long-acting KOR antagonist. wikipedia.orgrti.org Its design originated from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore. nih.govebi.ac.uk Unlike earlier KOR antagonists that were structurally related to morphinans, JDTic offered a novel chemical scaffold. rti.org This structural distinction, combined with its high potency and selectivity for the KOR over mu and delta opioid receptors, made it an invaluable tool for researchers. rti.orgnih.govscispace.com

The unique properties of JDTic, including its oral bioavailability and exceptionally long duration of action, further solidified its role in preclinical research. rti.orgnih.gov These characteristics allowed for sustained KOR blockade in animal models, facilitating the study of the long-term consequences of KOR antagonism on behavior and neurobiology. nih.govwikipedia.org In 2005, JDTic was made available to the broader scientific community through the National Institute on Drug Abuse (NIDA) Drug Supply Program, further cementing its status as a key research tool. rti.org

Rationale for Comprehensive Academic Investigation of JDTic Dihydrochloride

The comprehensive academic investigation of this compound is driven by its ability to elucidate the intricate functions of the KOR system. Its high selectivity allows researchers to probe the specific roles of the KOR without the confounding effects of interacting with other opioid receptors. medchemexpress.complos.org The long-acting nature of JDTic, while posing challenges for clinical development, is advantageous in research settings for studying the sustained effects of KOR blockade. nih.govwikipedia.org

A significant breakthrough in understanding the interaction between JDTic and the KOR came with the determination of the crystal structure of the human kappa-opioid receptor in complex with JDTic. drugbank.comscispace.com This provided a detailed molecular view of the binding pocket and the specific interactions that contribute to JDTic's high affinity and selectivity. drugbank.comresearchgate.net This structural information is invaluable for the rational design of new KOR ligands with potentially improved therapeutic profiles. drugbank.com Furthermore, ongoing research with JDTic and its analogs continues to refine the understanding of the structure-activity relationships of KOR antagonists, contributing to the development of the next generation of potential therapeutics for stress-related disorders. nih.govrti.orgnih.govresearchgate.net

Detailed Research Findings

Binding Affinity and Selectivity

JDTic exhibits high affinity for the kappa opioid receptor. In vitro studies have consistently demonstrated its potent antagonist activity at the KOR. rti.orgnih.gov The binding affinity of JDTic for the human KOR has been reported with a Ki value of approximately 0.43 nM. acs.org It also shows a degree of affinity for the mu-opioid receptor (MOR) and the nociceptin (B549756) receptor (NOP), with Ki values of around 1.53 nM and 16.7 nM, respectively, while having a lower affinity for the delta-opioid receptor (DOR) with a Ki of 10.6 nM. acs.org Despite some binding to other receptors, JDTic is functionally highly selective for the KOR. wikipedia.orgplos.org

Table 1: Binding Affinity (Ki) of JDTic for Opioid Receptors

Receptor Binding Affinity (Ki, nM)
Kappa (KOR) 0.43 acs.org
Mu (MOR) 1.53 acs.org
Delta (DOR) 10.6 acs.org
Nociceptin (NOP) 16.7 acs.org

In Vitro and In Vivo Research

In vitro studies using techniques such as [35S]GTPγS binding assays have confirmed that JDTic is a potent KOR antagonist. nih.govebi.ac.uk These assays measure the functional consequence of receptor binding and have shown that JDTic effectively blocks KOR activation by agonists. nih.govscispace.com

In vivo research in animal models has provided substantial evidence for the behavioral effects of JDTic. It has been shown to block the effects of KOR agonists like U50,488H. nih.govmedchemexpress.com Furthermore, JDTic has demonstrated antidepressant- and anxiolytic-like properties in various rodent models. nih.govwikipedia.org For instance, it has been shown to be effective in the forced swim test, a common behavioral assay for screening antidepressant activity. nih.govscispace.com Studies have also highlighted its ability to reduce alcohol self-administration and attenuate stress-induced reinstatement of cocaine-seeking behavior. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41Cl2N3O3 B608180 JDTic dihydrochloride CAS No. 785835-79-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNHURYCTCUGHH-AVWZHOAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735337
Record name (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785835-79-2
Record name Jdtic dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JDTIC DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Interactions

In Vitro Selectivity and Potency at Opioid Receptors

JDTic is reported to be highly selective for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). wikipedia.orgmedchemexpress.com However, the degree of selectivity reported varies across studies, with some indicating over 1000-fold selectivity for the KOR, while others suggest a more moderate selectivity of 3 to 44-fold over mu and delta receptors. nih.govnih.gov

JDTic demonstrates exceptionally high affinity and potent antagonism at the human kappa opioid receptor (hKOR). nih.gov It effectively blocks the effects of KOR agonists. adooq.comscispace.com Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed its antagonist activity, showing it inhibits agonist-stimulated signaling. nih.govnih.gov Studies have identified JDTic as the first highly potent and selective KOR antagonist from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds. nih.gov Its long duration of action is not due to irreversible binding but is instead attributed to the altered activity of c-Jun N-terminal kinases. wikipedia.org

JDTic exhibits significant selectivity for the KOR over the MOR. wikipedia.orgnih.gov In vivo studies have shown that JDTic fails to antagonize the analgesic effects of the selective MOR agonist, sufentanil. nih.govopioids.wikiresearchgate.net It is reported to be devoid of agonist activity at the mu receptor. frontiersin.org The structural basis for this selectivity involves specific amino acid residues within the binding pockets of the receptors; for instance, the MOR possesses an Asn²·⁶³ residue, which would likely create unfavorable interactions with JDTic, unlike the Val¹¹⁸²·⁶³ found in the KOR. nih.gov

Similar to its selectivity over the MOR, JDTic shows a strong preference for the KOR compared to the DOR. wikipedia.orgnih.gov The structural differences between the receptors contribute to this selectivity. The DOR has a Lys²·⁶³ residue where the KOR has Val¹¹⁸²·⁶³, which is expected to result in unfavorable contacts for JDTic binding at the DOR. nih.gov Furthermore, the DOR contains a Leu residue at position 7.35, which would lead to the loss of a key polar interaction that occurs with Tyr³¹²⁷·³⁵ in the KOR. scispace.com

JDTic has been shown to bind to the nociceptin (B549756)/orphanin FQ (NOP) receptor, which is structurally related to the classical opioid receptors. nih.govnih.gov One study reported a binding affinity (Ki) of 12 nM for JDTic at the NOP receptor. nih.govharvard.edu Despite this affinity, the same study noted that JDTic exhibited minimal functional antagonism at the NOP receptor, even at concentrations up to 30 µM. nih.govharvard.edu

Ligand Binding and Functional Assays

The pharmacological profile of JDTic has been extensively defined using a variety of in vitro assays, including radioligand binding and functional studies that measure receptor-mediated signaling.

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. For the KOR, the selective agonist [³H]U-69,593 is a commonly used radioligand. nih.govnih.govsemanticscholar.org Studies using such assays have determined the high binding affinity of JDTic for the KOR. nih.gov For example, one report cites an inhibition constant (Ki) of 0.32 nM for JDTic at the hKOR. nih.gov These binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest, are fundamental in establishing the potency and selectivity of antagonists like JDTic. semanticscholar.org In addition to binding assays, functional assays like the [³⁵S]GTPγS binding assay are used to confirm the antagonistic properties of the compound by measuring its ability to inhibit G-protein activation by an agonist. nih.govnih.gov In such functional assays, JDTic has demonstrated potent KOR antagonism with a reported Ke value of 0.02 nM. nih.gov

JDTic Opioid Receptor Binding and Functional Data

Receptor Assay Type Value (nM) Reference
Kappa (KOR) Binding Affinity (Ki) 0.32 nih.gov
Kappa (KOR) Functional Antagonism (Ke) 0.02 nih.gov
Nociceptin (NOP) Binding Affinity (Ki) 12 nih.govharvard.edu
Mu (MOR) Selectivity vs. KOR >1000-fold nih.gov

Table of Mentioned Compounds

Compound Name
JDTic dihydrochloride (B599025)
Sufentanil
U-69,593
Enadoline
Norbinaltorphimine (B1679850) (nor-BNI)
GNTI (5'-Guanidinonaltrindole)
Alvimopan
Ketobemidone
Pethidine
Salvinorin A
RB-64
U50,488
DAMGO
DPDPE
Naltrexone
Arodyn
Dynorphin (B1627789)
Morphine
Hydrocodone
Aprepitant
SNC80
Nalfurafine
Ro 64-6198
AT-121
Etonitazene
Hydromorphone
Carazolol
Naloxone

Mechanisms of Prolonged Action

A defining characteristic of JDTic is its exceptionally long duration of action in vivo, with effects lasting for several weeks after a single administration. wikipedia.orgacs.org This prolonged activity is not due to irreversible binding to the KOR but is instead attributed to alterations in intracellular signaling pathways. wikipedia.org

Research has revealed that the long-acting effects of JDTic are mediated by the activation of c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov JNKs are involved in cellular responses to stress and can regulate the function of various proteins, including GPCRs. mdpi.com

The activation of JNK1 by JDTic leads to a prolonged desensitization of the KOR, effectively inactivating the receptor and preventing it from signaling. nih.gov This JNK-mediated inactivation is a form of non-competitive antagonism that persists long after the drug has been cleared from the plasma. nih.gov This mechanism explains the disconnect between the pharmacokinetic profile of JDTic, which shows rapid absorption and elimination from plasma, and its pharmacodynamic effects, which have a delayed onset and extended duration. acs.orgnih.gov It is this ligand-directed activation of JNK that is thought to be responsible for the sustained KOR antagonism observed with JDTic. acs.org

JDTic shares its long-acting properties with other selective KOR antagonists, such as norbinaltorphimine (nor-BNI) and 5'-guanidinonaltrindole (B10772374) (GNTI). acs.orgnih.gov All three compounds induce a delayed and prolonged antagonism of the KOR that can last for weeks to months. nih.govresearchgate.net The mechanism underlying this prolonged action is believed to be similar for all three antagonists, involving the activation of JNK1 and subsequent receptor desensitization. nih.gov

However, there are some differences in their pharmacokinetic profiles. While all three compounds are rapidly absorbed and eliminated from plasma, JDTic exhibits a more persistent presence in the brain compared to nor-BNI. nih.govresearchgate.net Brain levels of JDTic decline gradually over a week, whereas nor-BNI is largely eliminated within hours. nih.govresearchgate.net This slower elimination of JDTic from the brain may contribute to its long duration of action, in addition to the JNK-mediated mechanism. nih.gov Despite this, the plasma concentration of all three drugs does not correlate with the time course of their antagonist effects, supporting the primary role of a pharmacodynamic mechanism like JNK activation. nih.govrti.org

Table 2: Comparison of Long-Acting KOR Antagonists

Compound Duration of Action Brain Pharmacokinetics Proposed Mechanism References
JDTic Weeks Gradual decline over a week JNK1 activation, persistent brain levels wikipedia.orgnih.govnih.gov
nor-BNI Weeks to months Largely eliminated within hours JNK1 activation nih.govnih.gov
GNTI Weeks to months Low brain uptake JNK1 activation nih.govnih.gov

Bivalent Ligand Properties and Allosteric Modulation

The crystal structure of the human KOR in complex with JDTic has provided significant insights into its binding mode and has revealed that JDTic functions as a bivalent ligand. nih.govresearchgate.net

JDTic binds to the KOR by simultaneously occupying two distinct sites: the orthosteric binding pocket and a secondary, allotopic pocket. researchgate.net The orthosteric site is the primary binding pocket for endogenous opioid peptides and morphinan-derived ligands. nih.gov JDTic's tetrahydroisoquinoline moiety engages with this orthosteric pocket in a manner similar to other opioid antagonists like naltrindole. researchgate.net

The hydroxyphenylpiperidine portion of the JDTic molecule extends into a second, distinct pocket, referred to as an allotopic or allosteric site. researchgate.netnih.gov This dual occupancy is a key feature of JDTic's interaction with the KOR and contributes to its high affinity and selectivity. nih.govscispace.com The interaction with both the orthosteric and allotopic sites allows JDTic to modulate the receptor in a unique way, potentially contributing to its distinct pharmacological profile, including its long duration of action. researchgate.net This bivalent binding mode distinguishes JDTic from traditional monovalent ligands that interact with only a single site on the receptor. researchgate.net

Interactions with Specific Receptor Residues (e.g., Asp138, Tyr3127.35)

The high affinity and subtype selectivity of JDTic for the human kappa-opioid receptor (hKOR) are determined by precise molecular interactions within the receptor's binding pocket. nih.govnih.gov X-ray crystallography of the hKOR in complex with JDTic has provided a detailed understanding of this structural basis. nih.govbohrium.com JDTic fits tightly into the binding cleft, establishing a combination of ionic, polar, and extensive hydrophobic interactions with key amino acid residues. nih.gov

A critical interaction for anchoring the ligand is the formation of salt bridges between JDTic and the highly conserved Aspartic acid residue at position 138 (Asp1383.32). nih.gov The protonated amines present in both the piperidine (B6355638) and isoquinoline (B145761) parts of the JDTic molecule form these ionic bonds with the side chain of Asp1383.32. nih.gov This interaction with Asp1383.32 is a common feature for many opioid ligands binding to opioid receptors. nih.gov

JDTic's exceptional selectivity for the KOR over other opioid receptor subtypes (MOR and DOR) is attributed to its interactions with non-conserved residues that differ among these receptors. nih.govscispace.com Several key residues in the hKOR binding pocket are crucial for this selectivity: nih.govscispace.com

Tyr3127.35: This tyrosine residue forms an important polar interaction with the amide group of JDTic. scispace.com In the mu- and delta-opioid receptors, this position is occupied by Tryptophan (Trp) and Leucine (Leu), respectively, and the substitution would likely lead to the loss of this favorable interaction. scispace.com

Val1182.63: The side chain of this valine residue interacts with JDTic. The corresponding residues in the MOR (Asparagine) and DOR (Lysine) are larger and more hydrophilic, which would likely create unfavorable contacts with the ligand. scispace.com

Val1082.53 and Ile2946.55: These hydrophobic residues contribute to the binding of JDTic through hydrophobic contacts. In other opioid receptors, these positions are occupied by smaller residues (Alanine and Valine, respectively), which would reduce the extent of these stabilizing hydrophobic interactions. scispace.com

The isopropyl group of JDTic extends deep into the binding pocket, where it forms a hydrophobic interaction with a conserved Tryptophan residue (Trp2876.48), which may play a critical role in the compound's pharmacological properties. scispace.com

The following table summarizes the key molecular interactions between JDTic and the hKOR.

Interacting ResidueLocation (TM Helix)Type of Interaction with JDTicSignificance
Asp1383.323Ionic (Salt Bridge)Anchors the ligand in the binding pocket via its protonated amines. nih.gov
Tyr3127.357PolarContributes to high selectivity; substitution in MOR/DOR would disrupt this interaction. scispace.com
Val1182.632HydrophobicContributes to selectivity; larger, polar residues in MOR/DOR would be unfavorable. scispace.com
Val1082.532HydrophobicContributes to selectivity through hydrophobic contact. scispace.com
Ile2946.556HydrophobicContributes to selectivity through hydrophobic contact. scispace.com
Trp2876.486HydrophobicCritical interaction with the isopropyl group of JDTic. scispace.com

Preclinical Efficacy Studies and Behavioral Pharmacology

Substance Use Disorders

JDTic dihydrochloride (B599025), a potent and selective kappa-opioid receptor (KOR) antagonist, has been the subject of extensive preclinical research to evaluate its potential as a therapeutic agent for substance use disorders. medchemexpress.comnih.govnih.gov Studies in animal models have demonstrated its ability to modulate behaviors associated with addiction to various substances, including alcohol and nicotine (B1678760). nih.govnih.govnih.gov The antagonist's effects are believed to be mediated through its interaction with the KOR system, which is implicated in the negative reinforcement and stress-related aspects of addiction. nih.govd-nb.info

Alcohol Seeking and Relapse

Research indicates that JDTic can attenuate alcohol-seeking behaviors and relapse in animal models. nih.govnih.govnih.gov These effects are observed in various paradigms that model different aspects of alcohol addiction, from initial self-administration to the reinstatement of seeking behavior after a period of abstinence.

In operant self-administration models, where animals are trained to perform a task to receive alcohol, JDTic has been shown to decrease alcohol intake. medchemexpress.comnih.gov One study found that JDTic significantly reduced alcohol self-administration in rats when administered 2 hours before the session. nih.gov However, this effect was not observed at longer pretreatment times. nih.govnih.gov The specificity of this effect on alcohol was supported by the finding that JDTic did not alter the self-administration of a sucrose (B13894) solution, suggesting it does not cause a general suppression of reward-seeking behavior. nih.govnih.gov

Table 1: Effect of JDTic on Alcohol and Sucrose Self-Administration

Compound Behavioral Model Key Finding Reference
JDTic Alcohol Self-Administration Decreased alcohol intake at a 2-hour pretreatment time. nih.gov

JDTic has also been found to suppress the reinstatement of alcohol-seeking behavior that is triggered by environmental cues previously associated with alcohol availability. medchemexpress.comnih.govnih.gov In a typical cue-induced reinstatement paradigm, animals are first trained to self-administer alcohol, then the behavior is extinguished by removing the alcohol reward. The re-introduction of cues (e.g., lights and tones) that were paired with alcohol delivery can trigger a robust resumption of seeking behavior. Studies have shown that pretreatment with JDTic can block this cue-induced reinstatement. nih.govnih.gov This effect was observed when JDTic was administered 2 hours prior to the test, but not at longer intervals. nih.gov Notably, JDTic did not affect stress-induced reinstatement of alcohol seeking, indicating a specific role in modulating cue-related relapse triggers. nih.govnih.gov

Table 2: JDTic's Impact on Reinstatement of Alcohol Seeking

Compound Reinstatement Trigger Effect Reference
JDTic Cues Suppressed reinstatement nih.govnih.gov

The alcohol deprivation effect, an animal model of relapse where a period of abstinence leads to a temporary increase in alcohol consumption, has also been shown to be attenuated by JDTic. julkari.ficore.ac.uk In a study with long-term ethanol-experienced rats, systemic administration of JDTic was found to prevent this increase in alcohol intake. core.ac.uk This suggests that the KOR system plays a role in the mechanisms that drive relapse to heavy drinking after a period of being sober. core.ac.ukresearchgate.net

Nicotine Dependence

The potential of JDTic in treating nicotine dependence has also been explored, with a focus on its ability to counteract the pharmacological effects of nicotine that contribute to its addictive properties. nih.govnih.gov

Nicotine is known to produce antinociceptive effects, meaning it can reduce the perception of pain. This is one of its centrally mediated effects that can be studied in animal models. Research has shown that JDTic can block the antinociceptive response to nicotine. medchemexpress.comnih.govnih.gov Specifically, in the tail-flick test, a measure of spinal nociceptive reflexes, pretreatment with JDTic dose-dependently blocked the antinociceptive effects of nicotine. medchemexpress.comnih.gov However, this effect was not observed in the hot-plate test, which measures a more complex, supraspinally organized response to thermal pain. nih.govnih.gov This suggests that the KOR system may be involved in specific pathways of nicotine-induced analgesia. nih.gov

Table 3: Influence of JDTic on Nicotine-Induced Antinociception

Compound Nociceptive Test Outcome Reference
JDTic Tail-Flick Test Blocked nicotine's antinociceptive effect medchemexpress.comnih.gov
Nicotine Withdrawal Signs (Somatic and Affective)

JDTic dihydrochloride has been investigated for its potential to alleviate the signs associated with nicotine withdrawal, which encompass both physical (somatic) and emotional (affective) symptoms. Research in animal models has demonstrated that antagonists of the kappa-opioid receptor (KOR), such as JDTic, can attenuate these withdrawal signs. nih.govnih.gov

In studies with mice, JDTic and another KOR antagonist, norBNI, were found to reduce both the physical and affective signs of nicotine withdrawal. nih.govnih.gov The physical signs measured included somatic symptoms and hyperalgesia (increased sensitivity to pain), while affective signs included anxiety-like behavior and conditioned place aversion. nih.gov Pretreatment with JDTic significantly blocked all of these nicotine withdrawal manifestations. nih.gov It is noteworthy that JDTic's effectiveness in blocking these signs points to the involvement of the KOR system in the negative aspects of nicotine dependence that contribute to relapse. nih.gov

The table below summarizes the effects of JDTic on various nicotine withdrawal signs observed in preclinical studies.

Withdrawal Sign Category Specific Sign Measured Effect of JDTic Reference
Somatic (Physical) Somatic SignsAttenuated nih.gov
HyperalgesiaAttenuated nih.gov
Affective (Emotional) Anxiety-like BehaviorAttenuated nih.gov
Conditioned Place AversionAttenuated nih.gov

These findings suggest that the dynorphin (B1627789)/KOR system may regulate the dysphoric state and withdrawal signs associated with nicotine cessation through its influence on dopaminergic pathways. nih.gov The ability of JDTic to mitigate a broad range of nicotine withdrawal symptoms underscores its potential as a therapeutic agent for smoking cessation. nih.govnih.gov

Cocaine Addiction and Relapse

Preclinical research has identified this compound as a compound with potential for treating cocaine addiction and, in particular, preventing relapse. wikipedia.orgnih.gov The mechanism of action is thought to involve the kappa-opioid receptor (KOR) system, which plays a role in stress and the negative affective states that can trigger a return to drug use. rti.orgrti.org

Stress-Induced Cocaine Relapse

A significant area of investigation has been the effect of JDTic on stress-induced reinstatement of cocaine-seeking behavior in animal models. wikipedia.orgnih.gov Studies have consistently shown that KOR antagonists can blunt this type of relapse-like behavior. nih.gov For instance, JDTic has been found to block footshock-induced reinstatement of lever pressing that was previously reinforced with cocaine in rats. nih.gov This suggests that by antagonizing the KOR system, JDTic may mitigate the powerful influence of stress on the drive to seek cocaine. nih.gov

The development of JDTic was partly motivated by its potential as a pharmacotherapy for stress-initiated relapse in individuals with cocaine dependence. nih.govnih.gov The rationale is that since stress and depression are known precipitators of relapse during cocaine abstinence, a compound like JDTic that can attenuate both could be an ideal candidate for treatment. nih.gov

Morphine Addiction

This compound has shown promise in preclinical models related to morphine addiction. wikipedia.org Its action as a selective kappa-opioid receptor (KOR) antagonist suggests it could be beneficial without interfering with the pain-relieving effects of mu-opioid agonists like morphine. rti.org

Research has indicated that JDTic can decrease the number of somatic withdrawal signs in rats dependent on morphine. nih.gov This is a significant finding, as the aversive experience of withdrawal is a major factor in the continuation of opioid use.

Importantly, studies have demonstrated that JDTic does not precipitate withdrawal in opiate-addicted subjects, nor does it interfere with the activity of morphine-like medications used for severe pain relief. rti.org In experiments with mice, JDTic did not significantly attenuate the antinociceptive (pain-blocking) effect of morphine in either the tail-flick or hot-plate tests. nih.govnih.govmedchemexpress.com This selectivity is a key feature, suggesting that JDTic could potentially be used to address aspects of addiction without compromising pain management. rti.org

The table below summarizes the key findings regarding JDTic and morphine addiction from preclinical studies.

Aspect of Morphine Addiction Finding Reference
Morphine Withdrawal Decreased number of somatic withdrawal signs in morphine-dependent rats. nih.gov
Interaction with Morphine's Analgesic Effects Did not significantly attenuate morphine's antinociceptive effect. nih.govnih.govmedchemexpress.com
Precipitation of Withdrawal Did not precipitate withdrawal in opiate addicts. rti.org

These preclinical findings support the potential of JDTic as a therapeutic agent in the context of morphine addiction, primarily by addressing withdrawal symptoms without compromising the analgesic efficacy of opioids. nih.govrti.org

Mood and Affective Disorders

This compound has been investigated for its potential therapeutic effects on mood and affective disorders, with preclinical studies suggesting both antidepressant- and anxiolytic-like properties. wikipedia.orgnih.gov The antagonism of the kappa-opioid receptor (KOR) is believed to be the primary mechanism underlying these effects. wikipedia.orgrti.org

Antidepressant-like Effects

Animal models of depression have shown that JDTic exhibits robust antidepressant-like activity. wikipedia.orgnih.gov In the forced swim test, a common behavioral assay used to screen for antidepressant efficacy, JDTic has been shown to decrease immobility time in rats. nih.govresearchgate.net This reduction in immobility is interpreted as an antidepressant-like effect. nih.govresearchgate.net

The potential of KOR antagonists like JDTic as antidepressants stems from the understanding that activation of the KOR system can produce depressive-like states. nih.gov By blocking this system, JDTic may help to alleviate symptoms of depression. wikipedia.org The antidepressant-like effects of JDTic have been a significant factor in its consideration for development as a pharmacotherapy, particularly for conditions where depression is a comorbidity, such as in substance use disorders. nih.gov

The table below summarizes the findings from preclinical studies on the antidepressant-like effects of JDTic.

Animal Model/Test Observed Effect of JDTic Interpretation Reference
Forced Swim Test (Rats) Decreased immobility timeAntidepressant-like effect nih.govresearchgate.net
General Preclinical Models Robust activity in animal models of depressionAntidepressant-like properties wikipedia.org

Anxiolytic-like Effects

Preclinical studies have demonstrated that this compound possesses anxiolytic-like (anxiety-reducing) properties. wikipedia.orgnih.gov This has been observed in various animal models of anxiety. nih.gov

In the elevated plus maze (EPM), a widely used test for anxiety, KOR antagonists, including JDTic, have been shown to dose-dependently increase exploration of the open arms. nih.gov This behavior is indicative of an anxiolytic effect. nih.gov Similarly, in the fear-potentiated startle (FPS) paradigm, which measures learned fear, JDTic has been found to decrease the conditioned fear response. nih.gov The anxiolytic-like effects of KOR antagonists in the EPM have been described as being qualitatively similar to those of benzodiazepines, a class of drugs commonly used to treat anxiety. nih.gov

The ability of KOR antagonists to produce a combination of antidepressant- and anxiolytic-like effects suggests that this class of drugs could be particularly beneficial for treating comorbid depressive and anxiety disorders. nih.gov

The table below summarizes the findings from preclinical studies on the anxiolytic-like effects of JDTic.

Animal Model/Test Observed Effect of JDTic Interpretation Reference
Elevated Plus Maze (EPM) Increased open arm explorationAnxiolytic-like effect nih.gov
Fear-Potentiated Startle (FPS) Decreased conditioned fear responseAnxiolytic-like effect nih.gov
General Preclinical Models Robust activity in animal models of anxietyAnxiolytic-like properties wikipedia.org

Pain and Nociception

This compound effectively and specifically antagonizes the antinociceptive (pain-reducing) effects produced by kappa-opioid receptor (KOR) agonists. In preclinical studies, KOR agonists like U-50,488H are used to induce analgesia through the activation of KORs. JDTic has been shown to block this effect, confirming its mechanism of action as a KOR antagonist. For example, at a 2-hour pretreatment time, JDTic was demonstrated to antagonize the antinociceptive effects of the KOR agonist U-50,488H. nih.gov This antagonism is a key functional measure of JDTic's ability to block KORs in vivo.

A crucial aspect of JDTic's pharmacological profile is its selectivity for the kappa-opioid receptor over the mu-opioid receptor (MOR). This is demonstrated by its lack of interference with the analgesic effects of morphine, a classic MOR agonist. nih.govnih.gov Preclinical studies have shown that pretreatment with JDTic does not significantly alter the antinociceptive effects of morphine. nih.govnih.gov For instance, even at high doses, JDTic had no significant effect on morphine-induced antinociception in the tail-flick test in mice. nih.gov This selectivity is important as it suggests that JDTic would not compromise the pain-relieving effects of commonly used opioid analgesics that act through the MOR.

Table 2: JDTic's Effects on Opioid-Induced Antinociception

AgonistReceptor TargetEffect of JDTic PretreatmentCitation
U-50,488HKappa-Opioid Receptor (KOR)Antagonized antinociceptive effects nih.gov
MorphineMu-Opioid Receptor (MOR)No effect on antinociceptive effects nih.govnih.gov

Other Behavioral and Physiological Effects in Preclinical Models

Activation of kappa-opioid receptors is known to induce diuresis (increased urine production). JDTic, as a KOR antagonist, has been shown to inhibit this effect. It has been reported to be more potent than the prototypical KOR antagonist nor-BNI in antagonizing U-50,488-induced diuresis. nih.gov This diuretic effect of KOR agonists and its blockade by antagonists like JDTic serves as another in vivo measure of KOR function and antagonism.

Studies investigating the effects of JDTic on locomotor activity have generally found it to be behaviorally specific, with no independent effects on spontaneous movement. nih.gov Research has shown that JDTic does not affect locomotor activity on its own, nor does it alter morphine-induced locomotor activation. nih.gov This indicates that the behavioral effects of JDTic observed in other tests, such as those related to stress and anxiety, are not due to a general increase or decrease in motor activity. nih.gov

Table 3: Other Preclinical Effects of JDTic

EffectKey FindingCitation
DiuresisInhibits KOR agonist-induced diuresis. nih.gov
Locomotor ActivityNo effect on spontaneous or morphine-induced locomotor activity. nih.gov

Drug Metabolism and Pharmacokinetics Pk in Preclinical Models

Absorption, Distribution, and Elimination

In preclinical studies using mice, JDTic is rapidly absorbed following intraperitoneal administration, with plasma and brain concentrations peaking within about 30 minutes. nih.gov Despite its rapid absorption, JDTic exhibits a very high apparent volume of distribution (83 L/kg), suggesting extensive tissue distribution relative to plasma. nih.gov This is further supported by its high tissue affinity. nih.gov

The elimination of JDTic from plasma is biphasic. An initial rapid decline is observed, with mean plasma concentrations decreasing by 37% within one hour and 77% within two hours. nih.gov However, the subsequent elimination from the brain is remarkably slow. nih.govresearchgate.net Studies have shown that JDTic persists in the brain, with only a 56% decline in mean brain concentration over 24 hours, and it remains detectable for as long as a week. nih.gov This slow elimination from the brain is proposed to be a result of entrapment in cellular compartments, such as lysosomes. nih.govresearchgate.net

JDTic is subject to P-glycoprotein (P-gp) mediated efflux, a process that actively transports the compound out of the brain. nih.govresearchgate.net Despite this, its persistence in the brain remains a key characteristic. nih.govresearchgate.net JDTic also demonstrates high water solubility, greater than 45 mM, which is comparable to shorter-acting antagonists. nih.gov

Brain and Plasma Pharmacokinetics

The pharmacokinetic profile of JDTic is characterized by a significant disparity between its concentrations in the brain and plasma. nih.gov While plasma levels peak and then decline relatively quickly, brain levels remain sustained for an extended period. nih.govresearchgate.net In rats, JDTic and one of its analogs, RTI-194, showed increasing brain to plasma ratios over time, indicating a progressive partitioning into the brain. nih.gov

The half-life of JDTic in plasma has been reported to be in the range of 24 to 41 hours in rats, while its brain half-life is even longer, ranging from 24 to 76 hours. nih.govbiocrick.com In mice, the terminal half-life of JDTic in the brain was approximately 9 days. nih.gov

Table 1: Pharmacokinetic Parameters of JDTic in Preclinical Models

Parameter Value Species Source
Time to Peak Plasma Concentration ~30 minutes Mice nih.gov
Time to Peak Brain Concentration ~30 minutes Mice nih.gov
Apparent Volume of Distribution 83 L/kg Mice nih.gov
Plasma Half-Life 24-41 hours Rats nih.govbiocrick.com
Brain Half-Life 24-76 hours Rats nih.govbiocrick.com
Brain Half-Life ~9 days Mice nih.gov

Comparison of PK with Duration of Action

A key finding from preclinical research is the strong correlation between the pharmacokinetic properties of JDTic and its long duration of action. nih.gov The prolonged retention of JDTic in the brain is directly linked to its sustained KOR antagonist effects, which can last for weeks after a single dose. nih.govwikipedia.org Studies comparing JDTic with its analogs have demonstrated that the duration of action is correlated with the brain-to-plasma concentration ratios and the area under the concentration-time curve (AUC). nih.gov This suggests that the pharmacokinetic properties, particularly brain accumulation, are predictive of the duration of the pharmacological effect. nih.gov

Translational Research and Clinical Development Insights

Rationale for Human Clinical Trials

The impetus for advancing JDTic dihydrochloride (B599025) into human clinical trials stemmed from a significant body of preclinical evidence highlighting the therapeutic potential of kappa-opioid receptor (KOR) antagonists. The KOR system, along with its endogenous ligand dynorphin (B1627789), is critically involved in the brain's response to stress. nih.govnih.gov Activation of KORs is associated with negative affective states like dysphoria and anhedonia, which are central to a range of psychiatric conditions. nih.govoup.com

Animal studies consistently demonstrated that blocking KORs could produce antidepressant, anxiolytic, and anti-stress effects. wikipedia.orgmedchemexpress.com Specifically, JDTic showed robust activity in animal models of depression, anxiety, and stress-induced relapse to drug-seeking behaviors for substances like cocaine and nicotine (B1678760). wikipedia.orgnih.gov These findings suggested that by antagonizing the KOR, JDTic could enhance stress resilience, offering a novel therapeutic strategy for depression and substance use disorders, particularly for treating cocaine dependence as was the focus of its initial clinical development. nih.govnih.govclinicaltrials.gov The established validity of these animal models provided a strong justification for investigating the therapeutic potential of selective KOR antagonists in humans. nih.gov

Phase I Clinical Trial Outcomes and Discontinuation

The first-in-human, Phase I clinical trial of JDTic was a double-blind, placebo-controlled, randomized study designed to assess the safety, tolerability, and pharmacokinetics of single, escalating oral doses in healthy adult males. nih.govnih.gov The trial was initiated to evaluate JDTic as a potential treatment for cocaine dependence. clinicaltrials.govncats.io However, the clinical development of JDTic was prematurely halted due to significant safety concerns that emerged during the trial. wikipedia.orgncats.io

Non-sustained Ventricular Tachycardia (NSVT)

A critical factor leading to the discontinuation of the JDTic clinical trial was the observation of cardiac arrhythmias. wikipedia.org Specifically, two of the six subjects who received a 1 mg oral dose of JDTic experienced asymptomatic episodes of non-sustained ventricular tachycardia (NSVT). nih.govnih.gov One subject had a 9-beat run of NSVT approximately 13.5 hours after dosing, and another had a 7-beat run around 11.5 hours post-dose. nih.gov These events were detected during continuous telemetry monitoring. nih.gov

Notably, preclinical studies in cynomolgus monkeys had also shown that JDTic administration could result in short runs of NSVT. nih.govnih.gov In the monkey study, one out of six animals experienced a 3-beat run of NSVT about 11.8 hours after receiving a 200 mg/kg intragastric dose. nih.gov The temporal similarity between the NSVT events in the human subjects and the preclinical monkey data raised significant concerns. nih.gov Although NSVT can occur in the general population, the likelihood that these events were induced by JDTic was considered high, given their timing post-dose and the known presence of kappa receptors and dynorphin in cardiac tissue. nih.gov Due to the potentially serious clinical consequences of ventricular tachycardia, the study's safety board deemed further human trials with JDTic to be ethically unjustified. nih.govwikipedia.org

Bradycardia

In addition to NSVT, other cardiac events were noted in the JDTic group. nih.gov One of the subjects who experienced NSVT also had an episode of bradycardia. nih.gov These cardiac-related adverse events were observed only in the subjects who received JDTic and not in the placebo group. nih.govwikipedia.org

Unquantifiable Plasma Levels and Poor CNS Penetration

A significant and unexpected finding from the Phase I trial was the extremely low systemic exposure of JDTic. nih.gov Following a 1 mg oral dose, plasma levels of JDTic were below the lower limit of quantitation (0.1 nM) in all subjects. nih.gov This indicated very poor oral bioavailability.

Furthermore, preclinical data suggested that JDTic had an unfavorable brain-to-plasma concentration ratio, indicating poor penetration into the central nervous system (CNS). nih.govmdpi.com Studies in mice showed that while JDTic could be detected in the brain, the levels were markedly lower than in plasma. nih.gov This poor CNS penetration is a significant limitation for a drug intended to act on receptors within the brain. nih.govmdpi.com Effective CNS drug action depends on achieving adequate unbound drug concentrations at the target site in the brain. frontiersin.org

Implications for Future KOR Antagonist Development

The discontinuation of JDTic's clinical development provided critical lessons that have significantly influenced the trajectory of research into KOR antagonists. nih.gov The adverse cardiac events and unfavorable pharmacokinetic profile highlighted key challenges that needed to be addressed in the development of new compounds. nih.govnih.gov

Development of Shorter-Acting KOR Antagonists

One of the defining characteristics of JDTic is its exceptionally long duration of action, with antagonist effects observed for weeks after a single dose in animal models. wikipedia.orgmedchemexpress.com This prolonged action is attributed to its ability to activate c-Jun N-terminal kinase (JNK), a stress kinase, which leads to a long-lasting inactivation of the KOR. nih.govwikipedia.org While potentially beneficial for sustained therapeutic effect, this long-acting nature becomes a significant liability when adverse effects occur, as they cannot be readily reversed. researchgate.netacs.org

Strategies for Improved Brain Penetration

The development of kappa-opioid receptor (KOR) antagonists for central nervous system (CNS) disorders is critically dependent on their ability to cross the blood-brain barrier (BBB). JDTic, despite its high potency and selectivity as a KOR antagonist, has demonstrated challenges in this regard, with studies indicating poor CNS penetration and an unfavorable brain-to-plasma concentration ratio. mdpi.comportlandpress.comnih.gov This limitation has spurred research into strategies aimed at enhancing brain uptake for JDTic and its analogs.

One primary strategy involves the rational design and synthesis of analogs with modified physicochemical properties conducive to better BBB penetration. Key parameters influencing brain entry include lipophilicity (clogP), topological polar surface area (TPSA), and the brain/plasma partition coefficient (logBB). nih.gov Generally, compounds with clogP values between 2 and 4, TPSA values less than 76 Ų, and logBB values greater than -1 are predicted to have good brain penetration. nih.gov

Structure-activity relationship (SAR) studies on JDTic analogs have explored the necessity of the methyl groups on the piperidine (B6355638) ring. nih.govnih.gov Research has demonstrated that removing either the 3-methyl group or both the 3- and 4-methyl groups can still yield potent and selective KOR antagonists. nih.govebi.ac.uk Notably, several of these new analogs were predicted to have favorable brain penetration properties. nih.gov For instance, compounds where both methyl groups were removed (analogs 4d , 4e , and 4f ) all possessed logBB values greater than -1, suggesting they are likely to penetrate the brain. nih.gov

Another approach has been to replace the 3-hydroxyphenyl group of the JDTic scaffold with bioisosteres like pyridine (B92270) or thiophene, which can alter the molecule's properties to enhance brain entry. rti.org An analog from this series, 3b , which features a pyridine-3-yl group and lacks the piperidine methyl groups, was found to have calculated physicochemical properties suggesting it will cross the blood-brain barrier. rti.org

Pharmacokinetic studies comparing JDTic with its methylated analogs have also provided insights. The duration of action was found to correlate with the brain to blood plasma ratios, indicating that pharmacokinetic properties could help predict both safety and an acceptable duration of action for KOR antagonists. biocrick.com This suggests that optimizing the pharmacokinetic profile, including brain accumulation and clearance rates, is a crucial strategy for developing CNS-active KOR antagonists derived from the JDTic scaffold. biocrick.com

CompoundDescriptionclogPTPSA (Ų)logBB (calculated)Predicted Brain Penetration
JDTicParent Compound3.5884.83-0.12Borderline/Low mdpi.comportlandpress.comnih.gov
Analog 4a3-methyl group removed3.5884.83-0.12Predicted to penetrate brain nih.gov
Analog 4d3,4-dimethyl groups removed3.0784.83-0.03Predicted to have good brain penetration nih.gov
Analog 4e3,4-dimethyl groups removed, 3-OH replaced with 3-F3.3664.600.13Predicted to have good brain penetration nih.gov
Analog 4f3,4-dimethyl groups removed, 3-OH replaced with 3-F3.3664.600.13Predicted to have good brain penetration nih.gov

Mitigating Cardiac Liabilities

A significant hurdle in the clinical development of JDTic was the observation of cardiac adverse events, specifically non-sustained ventricular tachycardia (NSVT) in a Phase I trial, which led to its discontinuation. wikipedia.orgnih.govtranspopmed.org These findings highlighted the critical need to address and mitigate potential cardiac liabilities in the development of KOR antagonists based on the JDTic structure.

The primary mechanism of concern for drug-induced cardiac arrhythmias is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation. nih.gov Consequently, a key strategy for mitigating the cardiac risk of JDTic analogs is to design compounds with low affinity for the hERG channel. nih.govtranspopmed.org In vitro screening of JDTic analogs for hERG inhibition (reported as Ki values) has been a central part of their preclinical assessment. nih.gov JDTic itself has a hERG Ki value of 8.820 μM. nih.gov In a study of analogs where the piperidine methyl groups were removed, compound 4a showed a higher Ki value (>10 μM), suggesting a potentially improved cardiac safety profile compared to the parent compound. nih.gov Conversely, other analogs in the same series (compounds 4b-f ) exhibited lower Ki values, indicating a higher risk of hERG-related cardiotoxicity. nih.gov This demonstrates that structural modifications can either increase or decrease hERG liability, making it a critical parameter to optimize during lead development.

CompoundDescriptionhERG Ki (μM)Relative Cardiac Risk Profile
JDTicParent Compound8.820Baseline nih.gov
Analog 3a3-OH on phenyl ring replaced with 3-F1.540Higher Risk than JDTic nih.gov
Analog 3b3-OH on phenyl ring replaced with 3-F1.150Higher Risk than JDTic nih.gov
Analog 4a3-methyl group removed>10Potentially Lower Risk than JDTic nih.gov
Analog 4b3-methyl group removed, 3-OH replaced with 3-F<1Higher Risk than JDTic nih.gov
AZ-MTABStructurally related KOR antagonist class0.26 (IC50)High hERG liability transpopmed.org

Structure Activity Relationship Sar Studies and Analog Development

Design Principles for JDTic Analogs

The design of JDTic and its subsequent analogs is rooted in the pharmacophore of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. nih.govnih.gov SAR studies have identified several key structural features crucial for its high potency and selectivity for the KOR. nih.gov These include:

The specific (3R,4R) configuration of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. nih.gov

The presence and rigid orientation of the 7-hydroxyisoquinoline (B188741) group, attached at the 3R position to the amide carbonyl. nih.gov

An (S)-configuration of the 2-methylpropyl group that acts as a spacer. nih.gov

The absence of a substituent on the amide nitrogen. nih.gov

Crystal structures of the human KOR in complex with JDTic have provided a detailed view of the binding pocket, revealing that JDTic adopts a characteristic V-shape. nih.govscispace.com This conformation is stabilized by ionic interactions between the protonated amines of both the piperidine (B6355638) and isoquinoline (B145761) moieties and the aspartic acid residue Asp138 in the receptor. nih.gov This structural understanding has been pivotal in guiding the rational design of new analogs. nih.govdrugbank.com

Modification of Chemical Moieties and their Pharmacological Impact

JDTic is a 4-phenylpiperidine (B165713) derivative. wikipedia.org The initial discovery that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as pure opioid antagonists was a significant departure from traditional morphinan-based antagonists. rti.org Further modifications to this core structure have been a major focus of analog development. acs.org For instance, replacing the amino (-NH-) group in the isoquinolinecarboxamide (B1150383) portion of JDTic with a methylene (B1212753) (-CH2-) group resulted in an analog (compound 7a) with a potent Ke value of 0.18 nM at the KOR and high selectivity over mu- and delta-opioid receptors. acs.org However, this modification led to a shorter duration of action compared to JDTic. acs.org

The trans-3,4-dimethyl groups on the piperidine ring were initially considered important for JDTic's activity. nih.govnih.gov However, subsequent studies have challenged this assumption. Research involving the synthesis and evaluation of analogs where the 3-methyl group or both the 3- and 4-methyl groups were removed demonstrated that these substituents are not essential for producing potent and selective KOR antagonists. nih.govnih.gov For example, an analog with the 3-methyl group removed (compound 4c) showed a Ke of 0.033 nM at the KOR with 342-fold and 27,360-fold selectivity over the µ and δ receptors, respectively. nih.gov Another analog lacking both methyl groups (compound 4f) was also highly potent and selective, with a Ke of 0.023 nM at the KOR. nih.gov Other studies on methyl-substituted analogs have shown that adding methyl groups at various other positions on the JDTic structure can be well-tolerated, often resulting in subnanomolar Ke values at the KOR. acs.org

The two phenolic hydroxyl groups in JDTic, one on the phenylpiperidine moiety and one on the tetrahydroisoquinoline moiety, play a crucial role in its binding and activity. acs.orgacs.org SAR studies have shown that these hydroxyl groups are important "address" elements that contribute significantly to the affinity and antagonist activity at the KOR. acs.orgnih.gov Removal of these hydroxyl groups leads to a substantial (approximately 100-fold) reduction in affinity. nih.govscispace.com In contrast, methylation of these groups has a much smaller impact. nih.govscispace.com The crystal structure suggests that the hydroxyl groups engage in water-mediated interactions with the receptor. scispace.com Interestingly, JDTic appears to rely more heavily on its phenolic address groups for its affinity and antagonist activity compared to morphinan-based antagonists like nor-BNI. acs.orgnih.gov

Development of "Soft Drugs" based on JDTic

One of the characteristic features of JDTic is its exceptionally long duration of action, with effects lasting for weeks after a single administration. wikipedia.org While beneficial for some research applications, this long-lasting activity can be a drawback for therapeutic development. This has led to efforts to design "soft drugs"—compounds that are active but are metabolized into inactive forms more readily, thus having a shorter duration of action.

The design of shorter-acting JDTic analogs has involved the application of soft drug principles, such as incorporating metabolically labile groups into the molecule. nih.gov The goal is to create antagonists that retain high affinity and selectivity for the KOR but are cleared from the body more quickly. nih.govresearchgate.net An example of this approach is the development of BU09059, which was designed to have a shorter duration of action than JDTic while maintaining a favorable binding profile. nih.gov

Comparison of JDTic Analogs (e.g., BU09059, RTI-194, RTI-212, RTI-240, RTI-241)

Several JDTic analogs have been synthesized and evaluated to explore different pharmacological properties. nih.gov

BU09059 : This analog was designed as a shorter-acting alternative to JDTic. nih.govwikipedia.org It retains high, nanomolar affinity for the KOR with significant selectivity over µ- and δ-receptors (15-fold and 616-fold, respectively). nih.govmedchemexpress.com In vivo, BU09059 effectively blocks KOR agonist-induced effects and has a shorter duration of action than the prototypic antagonist nor-BNI. nih.gov

RTI-194 : This analog is an effective and orally active KOR antagonist. nih.gov Its potency in blocking KOR agonist-stimulated [³⁵S]GTPγS binding is similar to JDTic. nih.gov Like JDTic, RTI-194 shows an increasing brain-to-plasma ratio over time, suggesting significant partitioning into the brain and a long duration of action. biocrick.comnih.gov

RTI-212 : Despite showing high potency and selectivity for the KOR in in vitro binding assays, RTI-212 was found to be ineffective as a KOR antagonist in in vivo studies. nih.govresearchgate.net It did not show a significant difference between brain and plasma levels. biocrick.comnih.gov

RTI-240 : This analog did not show significant accumulation in the brain. biocrick.comnih.gov

RTI-241 : This analog has a lower brain-to-plasma ratio compared to JDTic and RTI-194. biocrick.com Interestingly, RTI-241 is metabolized to JDTic, which contributes to its long-lasting KOR antagonist activity, with effects observed even after 9 weeks. biocrick.comnih.gov

Advanced Methodologies and Future Research Directions

Structural Biology Approaches

The determination of the three-dimensional structure of the KOR in complex with its ligands is a cornerstone of understanding its function and the mechanism of action of drugs like JDTic.

Crystal Structures of KOR-JDTic Complexes

A landmark achievement in the study of opioid receptors was the elucidation of the crystal structure of the human KOR (hKOR) in complex with JDTic at a resolution of 2.9 Å. nih.gov This was one of the first structures of an opioid receptor to be determined. researchgate.net The receptor was engineered with a T4 lysozyme (B549824) (T4L) insertion in the third intracellular loop to stabilize the protein for crystallization. nih.govmdpi.com

The crystal structure revealed that JDTic binds in a distinctive V-shaped conformation deep within the receptor's binding pocket. nih.govmdpi.com This binding is stabilized by a network of interactions, including salt bridges, polar contacts, and hydrophobic interactions. mdpi.com Notably, the protonated amines of both the piperidine (B6355638) and isoquinoline (B145761) moieties of JDTic form ionic bonds with the carboxylate group of aspartic acid residue Asp1383.32. mdpi.com This interaction with Asp1383.32 is a common anchoring point for many opioid ligands. unibo.itmdpi.com

The structure also provided critical insights into the subtype selectivity of JDTic for the KOR over other opioid receptors like the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.gov JDTic interacts with four residues in the binding pocket that differ in the other opioid receptors: Val1082.53, Val1182.63, Ile2946.55, and Tyr3127.35. nih.gov These residues form a hydrophobic "selectivity pocket" that accommodates JDTic. mdpi.com More recently, another crystal structure of the inactive-state KOR was solved with JDTic in complex with a nanobody, Nb6, further refining our understanding of the antagonist-bound conformation. nih.gov

Table 1: Key Interacting Residues in the KOR-JDTic Crystal Structure

Interacting Residue Type of Interaction Significance Reference
Asp1383.32 Ionic Bond Anchors the ligand in the binding pocket. mdpi.com
Val1082.53 Hydrophobic Contributes to subtype selectivity. nih.govmdpi.com
Val1182.63 Hydrophobic Contributes to subtype selectivity. nih.govmdpi.com
Ile2946.55 Hydrophobic Contributes to subtype selectivity. nih.govmdpi.com
Tyr3127.35 Hydrophobic Contributes to subtype selectivity. nih.gov
Lys227 Water-mediated H-bond Stabilizes ligand binding. mdpi.com

Cryo-EM and Other Advanced Imaging Techniques

Cryogenic electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structures of dynamic protein complexes, including G protein-coupled receptors (GPCRs) like the KOR. While the initial breakthrough for KOR was with X-ray crystallography, cryo-EM has been instrumental in capturing the receptor in different functional states. mdpi.com Recently, cryo-EM structures of KOR-Gi protein complexes bound to inverse agonists, including JDTic, have been determined. nih.govpdbj.org These structures have challenged the canonical model of receptor antagonism by showing that the receptor can remain coupled to the G protein even with an inverse agonist bound, while the binding pocket resembles an inactive state. nih.govpdbj.org

In addition to structural techniques, advanced imaging methods like Positron Emission Tomography (PET) are crucial for studying KOR in the living brain. nih.gov The development of selective KOR antagonist PET radiotracers, such as [11C]LY2795050 and [11C]LY2459989, allows for the in vivo quantification of KOR density and occupancy by drugs like JDTic. nih.govsnmjournals.org These imaging tools are invaluable for understanding the neurobiology of the KOR system and for the clinical development of KOR-targeted therapies. nih.govwisc.edu

In Silico Modeling and Virtual Screening

Computational approaches are increasingly integral to modern drug discovery and for dissecting the complex interactions between ligands and their receptors.

Molecular Docking Simulations

Molecular docking simulations have been extensively used to study the binding of JDTic and other ligands to the KOR. nih.govresearchgate.net These simulations, often initiated from the KOR-JDTic crystal structure, aim to predict the binding pose and affinity of different compounds. unc.eduopenscienceonline.com Docking studies have confirmed the importance of the salt bridge with Asp1383.32 and have helped to rationalize the structure-activity relationships of JDTic analogues. researchgate.netunc.edu

Furthermore, molecular dynamics (MD) simulations have provided a more dynamic view of the KOR-JDTic interaction. mdpi.com These simulations have revealed that JDTic maintains stable interactions with key residues, contributing to its high affinity and selectivity. mdpi.com For instance, MD simulations have highlighted the role of a hydrophobic "selectivity pocket" formed by residues V1082.53, V1182.63, and I2946.55, as well as an interaction with E2976.58, in conferring KOR selectivity. mdpi.com These computational models are powerful tools for virtual screening campaigns aimed at discovering novel KOR ligands with desired properties. mdpi.comunc.edu

Omics Approaches in KOR Antagonist Research

"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level perspective on the biological effects of KOR antagonists. frontiersin.org While specific omics studies focusing solely on JDTic are not extensively detailed in the provided results, the broader application of these approaches in KOR research is recognized as a promising future direction. researchgate.netamazonaws.com

For example, transcriptomic and proteomic analyses could be employed to identify the downstream genes and proteins whose expression is altered by JDTic administration. nih.gov This could reveal novel signaling pathways and cellular processes modulated by KOR antagonism. Such approaches have been used to investigate the mechanisms of other drugs and disease states and could provide a more comprehensive understanding of the long-term effects of JDTic. mdpi.comresearchgate.net

Ligand-Directed Signaling Bias

The concept of ligand-directed signaling, or biased agonism, posits that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. nih.govpnas.org This phenomenon has significant implications for drug development, as it opens the possibility of designing ligands that selectively engage therapeutic pathways while avoiding those that cause adverse effects. nih.gov

JDTic, along with other selective KOR antagonists like norbinaltorphimine (B1679850) (norBNI), has been shown to exhibit a unique form of ligand-directed signaling. biorxiv.orgpnas.org Instead of being a conventional, neutral antagonist, JDTic acts as a functionally selective ligand that activates the c-Jun N-terminal kinase (JNK) signaling pathway. biorxiv.orgpnas.org This JNK activation is thought to be responsible for the unusually long duration of action of JDTic, which can persist for weeks after a single dose. nih.govbiorxiv.org This prolonged effect is not due to irreversible binding but rather to a JNK-mediated inactivation of KOR signaling. biorxiv.orgwikipedia.org The discovery that JDTic is a biased ligand has profound implications for the development of future KOR antagonists, with a distinction being made between "inactivating" (long-acting, JNK-activating) and "non-inactivating" (short-acting) antagonists. wikipedia.org

Investigation of JDTic in Diverse Neurological and Psychiatric Conditions

The kappa-opioid receptor system is implicated in the modulation of mood, stress, and reward pathways. researchgate.net Consequently, KOR antagonists like JDTic have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders.

Animal studies have demonstrated that JDTic may have antidepressant, anxiolytic, and anti-stress effects. wikipedia.org For instance, research has shown that JDTic can produce antidepressant-like effects in animal models. nih.gov It has also been found to have anxiolytic-like effects, reducing both unlearned and learned fear responses in rats. nih.gov These findings suggest a potential role for KOR antagonists in the treatment of anxiety and depressive disorders. nih.gov

Furthermore, JDTic has been explored for its potential in treating substance use disorders. researchgate.net Studies have shown its effectiveness in attenuating behaviors associated with addiction to substances like cocaine and morphine. wikipedia.org Specifically, JDTic has been observed to prevent stress-induced reinstatement of cocaine-seeking behavior and to alleviate withdrawal symptoms from nicotine (B1678760) and alcohol. wikipedia.orgmedchemexpress.cn Research in mice demonstrated that JDTic reduced both the physical and affective signs of nicotine withdrawal. nih.gov In rats, JDTic was found to decrease alcohol self-administration and suppress cue-induced reinstatement of alcohol seeking. medchemexpress.commedchemexpress.cn

The ability of JDTic to block stress-induced disruption of attention has also been a subject of investigation. nih.gov Stress is known to impair cognitive functions such as attention, a symptom often seen in stress-related psychiatric illnesses like PTSD. nih.gov Preclinical studies have shown that JDTic can block the disruptive effects of stress on attention-based tasks in rats, suggesting its potential utility in managing cognitive deficits associated with stress-related disorders. nih.gov

The development of JDTic for clinical use was halted during Phase I trials due to observations of non-sustained ventricular tachycardia in some subjects. wikipedia.org However, the promising preclinical findings continue to drive research into the therapeutic potential of KOR antagonism for a variety of neuropsychiatric conditions. researchgate.net

Table 1: Preclinical Research Findings for JDTic in Neurological and Psychiatric Models

Condition/Model Effect of JDTic Species
Nicotine WithdrawalAttenuated physical and affective withdrawal signs. nih.govMouse
Alcohol SeekingDecreased alcohol self-administration and cue-induced reinstatement. medchemexpress.commedchemexpress.cnRat
Cocaine RelapsePrevented stress-induced reinstatement of cocaine-maintained responding. Rat
AnxietyReversed anxiety-like behavior in a model of alcohol hangover anxiety. medchemexpress.comRat
DepressionProduced antidepressant-like effects in the forced-swim test. nih.govNot Specified
Stress-Induced Attentional DeficitsBlocked corticotropin-releasing factor (CRF)-induced disruption of attention. nih.govRat

Combination Therapies involving KOR Antagonism

The complex nature of many neurological and psychiatric disorders often necessitates multi-target therapeutic approaches. Combining KOR antagonists like JDTic with other pharmacological agents could offer synergistic effects and improved treatment outcomes.

One area of interest is the combination of KOR antagonists with antidepressants. While JDTic itself has shown antidepressant-like properties, combining it with existing antidepressants could potentially enhance efficacy, especially in treatment-resistant depression. transpopmed.org The development of newer, short-acting KOR antagonists is being explored for this purpose. researchgate.net

Another potential combination is with agents targeting other components of the opioid system. For example, the combination of a KOR antagonist with a mu-opioid receptor (MOR) partial agonist has been investigated. transpopmed.org This approach aims to balance the effects on different opioid receptors to achieve a desired therapeutic outcome with a potentially better side-effect profile. transpopmed.org

Furthermore, given the role of the KOR system in drug addiction, combining a KOR antagonist with medications that target other neurotransmitter systems involved in addiction, such as the dopamine (B1211576) or glutamate (B1630785) systems, could be a promising strategy. This could address multiple facets of the addiction cycle, from reward to withdrawal and relapse.

While the clinical development of JDTic itself was discontinued, the principle of KOR antagonism in combination therapies remains a viable and active area of research for developing novel treatments for a variety of complex disorders. wikipedia.orgtranspopmed.org

Q & A

Q. What experimental protocols are recommended to validate JDTic dihydrochloride's selectivity for κ-opioid receptors (KOR) in vitro?

To confirm selectivity, use competitive radioligand binding assays with tritiated or fluorescent probes (e.g., [³H]U69,593 for KOR) against μ-opioid (MOR) and δ-opioid (DOR) receptors. Include positive controls (e.g., nor-BNI for KOR) and calculate Ki values using the Cheng-Prusoff equation. Validate with functional assays (e.g., GTPγS binding) to assess antagonism of KOR-mediated signaling without cross-reactivity to MOR/DOR .

Q. How should researchers handle and store this compound to ensure stability and safety?

Follow institutional chemical hygiene plans and Safety Data Sheets (SDS). Store lyophilized powder at -20°C in a desiccator. Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Decontaminate spills with 70% ethanol and absorbent materials .

Q. What in vivo models are appropriate for studying JDTic's pharmacological effects?

Rodent models (rats/mice) are standard for behavioral assays. For KOR antagonism, use tail-withdrawal or conditioned place aversion (CPA) tests. Administer JDTic intraperitoneally (1–10 mg/kg) 24 hours pre-test to account for its long-acting properties. Include vehicle controls and validate target engagement with ex vivo receptor occupancy assays .

Advanced Research Questions

Q. How can structural modifications of JDTic improve metabolic stability without compromising KOR selectivity?

Structure-activity relationship (SAR) studies suggest N-alkylation (e.g., N-fluoropropyl) enhances metabolic resistance compared to O-alkylation. Use molecular docking with KOR crystal structures (PDB: 6B73) to identify residues critical for binding (e.g., D138, Y312). Synthesize derivatives and evaluate stability via liver microsome assays with LC-MS quantification of parent compound degradation .

Q. What methodologies resolve contradictions in binding affinity data between JDTic derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration). Standardize protocols using recombinant KOR-expressing cell lines and identical ligand concentrations. Validate with orthogonal techniques (e.g., surface plasmon resonance [SPR] for kinetic binding analysis). Cross-reference purity (>98% by HPLC) and batch-specific COA to rule out compound variability .

Q. How can researchers optimize JDTic's pharmacokinetic profile for CNS penetration?

Assess blood-brain barrier (BBB) permeability using in vitro models (e.g., MDCK-MDR1 monolayers) or in situ brain perfusion in rodents. Modify logP via substituent addition (e.g., halogenation) while monitoring KOR affinity. Measure brain-to-plasma ratios post-administration using LC-MS/MS. Compare with analogs like N-methyl-JDTic, which showed improved in vivo specificity .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing JDTic's dose-response effects in behavioral assays?

Use non-linear regression (e.g., GraphPad Prism) to calculate ED₅₀ values. Apply two-way ANOVA for time- and dose-dependent effects, followed by post-hoc Tukey tests. Include power analysis to determine cohort sizes (n ≥ 8/group) and account for inter-animal variability. Report effect sizes and 95% confidence intervals .

Q. How should researchers address batch-to-batch variability in this compound?

Request batch-specific COA and SDS from suppliers. Confirm purity via HPLC (C18 column, 220 nm detection) and NMR. Replicate key experiments (e.g., binding assays) with multiple batches. For in vivo studies, pre-test each batch in a pilot cohort to ensure consistent bioactivity .

Q. What in vitro assays best predict JDTic's off-target effects?

Screen against GPCR panels (e.g., Eurofins Cerep) at 10 μM. Use calcium flux or β-arrestin recruitment assays for functional profiling. For kinase off-target risks, employ kinome-wide selectivity screening (e.g., DiscoverX). Cross-validate with transcriptomics (RNA-seq) in primary neurons to identify unexpected pathway modulation .

Data Presentation and Reproducibility

Q. How to ensure reproducibility of JDTic studies across labs?

Adhere to MIACARM standards: detail experimental metadata (e.g., cell lines, passage numbers, assay buffers) in supplementary files. Share raw data (e.g., dose-response curves) via repositories like Zenodo. For in vivo work, follow ARRIVE guidelines, including randomization, blinding, and exclusion criteria .

Q. What visualization strategies enhance clarity in JDTic-related publications?

Use color-coded KOR homology models (PyMOL) to highlight binding interactions. For dose-response curves, overlay 95% CI bands. Limit supplemental figures to essential data (e.g., HPLC chromatograms, microsome degradation plots). Avoid overcrowding tables; instead, use interactive datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.